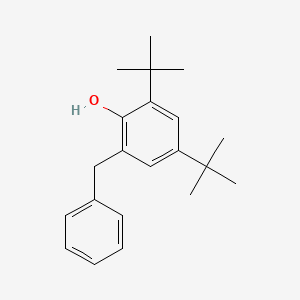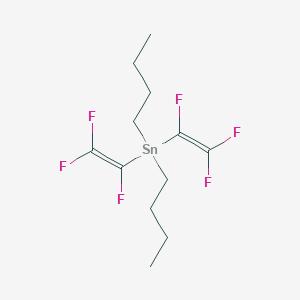
Stannane, dibutylbis(trifluoroethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dibutylbis(trifluoroethenyl)- is a chemical compound with the molecular formula C12H18F6Sn. It is a type of organotin compound, which means it contains tin (Sn) bonded to carbon © atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, dibutylbis(trifluoroethenyl)- typically involves the reaction of dibutyltin dichloride with trifluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Stannane, dibutylbis(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and efficiency. The industrial production methods also incorporate purification steps, such as distillation or recrystallization, to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Stannane, dibutylbis(trifluoroethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of tin.
Reduction: It can be reduced to lower oxidation states or to elemental tin.
Substitution: The trifluoroethenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Scientific Research Applications
Stannane, dibutylbis(trifluoroethenyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Stannane, dibutylbis(trifluoroethenyl)- involves its interaction with molecular targets and pathways. For example, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various chemical transformations. The trifluoroethenyl groups play a crucial role in stabilizing the intermediate species and enhancing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of Stannane, dibutylbis(trifluoroethenyl)-.
Tributyltin chloride: Another organotin compound with different functional groups.
Tetraethyltin: An organotin compound with ethyl groups instead of trifluoroethenyl groups.
Uniqueness
Stannane, dibutylbis(trifluoroethenyl)- is unique due to the presence of trifluoroethenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various applications compared to other organotin compounds .
Properties
CAS No. |
2127-90-4 |
|---|---|
Molecular Formula |
C12H18F6Sn |
Molecular Weight |
394.97 g/mol |
IUPAC Name |
dibutyl-bis(1,2,2-trifluoroethenyl)stannane |
InChI |
InChI=1S/2C4H9.2C2F3.Sn/c2*1-3-4-2;2*3-1-2(4)5;/h2*1,3-4H2,2H3;;; |
InChI Key |
KKNZHNVLODZHLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(C(=C(F)F)F)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)



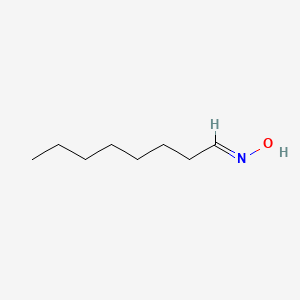
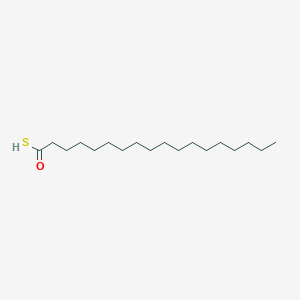
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
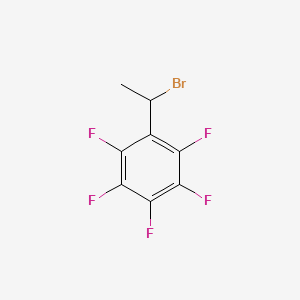
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)

